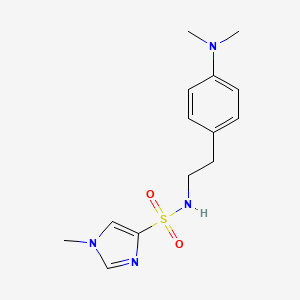

N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-17(2)13-6-4-12(5-7-13)8-9-16-21(19,20)14-10-18(3)11-15-14/h4-7,10-11,16H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNRCTUILRSZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-(dimethylamino)phenethylamine, which is then reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Chemistry

- Building Block for Synthesis : It serves as a key building block in the synthesis of more complex molecules.

- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

- Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Medicine

- Therapeutic Properties : Explored for potential anti-inflammatory and antimicrobial activities.

- Clinical Applications : Research indicates its potential use in treating conditions like urinary stress incontinence and nasal congestion by acting as an alpha-1A agonist .

Industry

- Catalyst Development : Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Case Studies and Research Findings

Numerous studies have investigated the applications of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide:

- A study explored its role as an alpha-1A agonist for treating urinary stress incontinence, demonstrating significant efficacy in increasing urethral pressure .

- Another research highlighted its potential as a biochemical probe for studying enzyme interactions, providing insights into its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis based on available compounds:

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Core Structure Variability: The target compound’s 1-methylimidazole core distinguishes it from imidazolone (oxidized imidazole) or dihydroimidazole derivatives, which may alter electronic properties and metabolic stability .

Substituent Effects: The 4-(dimethylamino)phenethyl group in the target compound contrasts with chlorobenzylthio () or pyridinyl-methoxy () substituents. The dimethylamino group likely improves water solubility and modulates basicity, which could enhance bioavailability . Sulfonamide positioning: In the target compound, the sulfonamide is directly attached to the imidazole ring, whereas in Example 138 (), the sulfonamide is replaced by an amide linkage, altering hydrogen-bonding capacity.

Synthetic Routes :

- The synthesis of related imidazole sulfonamides often involves chlorination (e.g., SOCl2-mediated reactions for intermediates, as in ) or condensation with sulfonamide derivatives under reflux conditions (e.g., acetic acid-mediated reactions in ).

Pharmacological and Physicochemical Implications

- Solubility and Bioavailability: The dimethylamino group in the target compound may confer better aqueous solubility compared to chlorobenzylthio derivatives (e.g., ), which are more lipophilic.

- Target Affinity : Sulfonamide-containing compounds (e.g., ) often exhibit carbonic anhydrase or kinase inhibitory activity. The target compound’s imidazole-sulfonamide hybrid structure could synergize these effects, though experimental validation is required.

Biological Activity

N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological properties. The IUPAC name is N-[2-[4-(dimethylamino)phenyl]ethyl]-1-methylimidazole-4-sulfonamide, with a molecular formula of and a molecular weight of 294.37 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O2S |

| Molecular Weight | 294.37 g/mol |

| LogP | 1.045 |

| Polar Surface Area | 57.213 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor for various biological pathways, which can lead to therapeutic effects such as:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

- Anti-inflammatory Effects : It has been explored for its potential to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- CNS Activity : Its structure suggests possible interactions with neurotransmitter systems, indicating potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly influence the biological activity of this compound. For instance:

- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability.

- Imidazole Ring : Variations in the imidazole ring can affect binding affinity to target enzymes, impacting its pharmacological profile .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted on various imidazole derivatives, including this compound, highlighted its potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics . -

Neuroprotective Effects :

Research has indicated that derivatives similar to this compound exhibit neuroprotective properties in models of ischemic stroke, suggesting potential applications in treating cerebrovascular diseases . -

Inflammatory Models :

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Step 2: In Vitro Assays

- Enzyme Inhibition Assays :

- Use fluorometric or colorimetric assays (e.g., stopped-flow kinetics for carbonic anhydrase) with varying substrate concentrations.

- Calculate IC₅₀ values and compare with control inhibitors (e.g., acetazolamide for DHPS) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters to confirm direct enzyme interaction .

Q. Step 3: Structural Analysis

- Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to visualize binding modes with active-site residues .

Advanced: What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

Scenario : High in vitro potency but low in vivo efficacy.

Approaches :

Bioavailability Assessment :

- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays) to identify poor absorption or rapid clearance .

Formulation Optimization :

- Test solubility-enhancing excipients (e.g., cyclodextrins) or pro-drug derivatives to improve bioavailability .

Pharmacodynamic (PD) Markers :

- Use target engagement assays (e.g., Western blot for enzyme inhibition in tissues) to confirm mechanism relevance in vivo .

Example : If in vitro DHPS inhibition (IC₅₀ = 50 nM) does not translate to in vivo antibacterial activity, check for efflux pump overexpression (e.g., qPCR for acrAB-tolC in Gram-negative bacteria) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

Design Principles :

Core Modifications :

- Vary substituents on the imidazole ring (e.g., replace methyl with ethyl) to assess steric effects on enzyme binding .

- Modify the phenethyl group’s dimethylamino moiety (e.g., substitute with pyrrolidino or morpholino groups) to alter basicity and solubility .

Functional Group Additions :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .

Q. Testing Workflow :

- Parallel Synthesis : Use combinatorial chemistry to generate 20–50 analogs .

- High-Throughput Screening (HTS) : Test analogs against primary (e.g., DHPS) and counter-targets (e.g., hERG channel) to balance potency and safety .

- In Silico Modeling : Apply quantitative SAR (QSAR) models to predict ADMET properties and prioritize candidates .

Advanced: How should researchers address conflicting data regarding the compound’s selectivity across related enzyme isoforms?

Methodological Answer:

Case Study : High inhibition of bacterial DHPS (IC₅₀ = 100 nM) but off-target activity against human carbonic anhydrase II (IC₅₀ = 1 µM).

Strategies :

Isoform-Specific Assays :

- Compare inhibition profiles across isoforms (e.g., CA I, II, IX) using recombinant enzymes .

Crystallographic Analysis :

- Identify structural differences in active sites (e.g., CA II vs. bacterial DHPS) to guide selective modifications .

Selectivity Optimization :

- Introduce bulkier substituents (e.g., tert-butyl) to exploit size differences in enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.